molecular formula C23H23N3O3S B11586888 (5Z)-5-(2-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11586888
M. Wt: 421.5 g/mol
InChI Key: YIENELWLMZITPT-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and two propoxyphenyl groups attached to the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process. The initial step often includes the preparation of the triazole and thiazole precursors. These precursors are then subjected to a cyclization reaction under controlled conditions to form the triazolothiazole core. The propoxyphenyl groups are introduced through substitution reactions, where appropriate reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The propoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and appropriate catalysts under reflux conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential use as an antimicrobial, antifungal, and anticancer agent, making it a valuable compound for drug discovery and development.

Medicine

In medicine, the compound’s pharmacological properties are being explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique triazolothiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-(4-propoxyphenyl)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O3S/c1-3-13-28-18-11-9-16(10-12-18)21-24-23-26(25-21)22(27)20(30-23)15-17-7-5-6-8-19(17)29-14-4-2/h5-12,15H,3-4,13-14H2,1-2H3/b20-15-

InChI Key

YIENELWLMZITPT-HKWRFOASSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCCC)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCCC)SC3=N2

Origin of Product

United States

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